molecular formula C11H11BrO4 B1356749 Dimethyl 5-(bromomethyl)isophthalate CAS No. 42268-88-2

Dimethyl 5-(bromomethyl)isophthalate

Cat. No.: B1356749
CAS No.: 42268-88-2
M. Wt: 287.11 g/mol
InChI Key: SVXVCUVXGMLDJC-UHFFFAOYSA-N
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Description

Dimethyl 5-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromomethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Dimethyl 5-(bromomethyl)isophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by neutralization and purification steps to obtain the desired product .

Reaction Conditions:

    Reagents: 5-bromoisophthalic acid, methanol, sulfuric acid

    Conditions: Reflux for 6 hours, neutralize with sodium bicarbonate, purify by filtration and drying

Chemical Reactions Analysis

Dimethyl 5-(bromomethyl)isophthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of dimethyl 5-carboxyisophthalate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines or thiols, typically in the presence of a base

    Oxidation: Oxidizing agents such as potassium permanganate

    Reduction: Lithium aluminum hydride in anhydrous conditions

Major Products:

  • Substituted isophthalates
  • Carboxyisophthalates
  • Alcohol derivatives

Mechanism of Action

The mechanism of action of dimethyl 5-(bromomethyl)isophthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms .

Comparison with Similar Compounds

Dimethyl 5-(bromomethyl)isophthalate can be compared with other similar compounds, such as:

    Dimethyl 5-chloromethylisophthalate: Similar structure but with a chloromethyl group instead of a bromomethyl group. It has different reactivity due to the presence of chlorine.

    Dimethyl 5-iodomethylisophthalate: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.

    Dimethyl 5-methylisophthalate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVCUVXGMLDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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